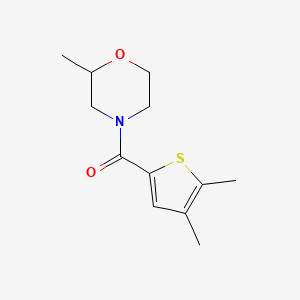![molecular formula C15H18FN3O B7509048 N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide, also known as FMTP, is a chemical compound that belongs to the pyrazole family. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide exerts its effects by binding to the CB1 receptor and modulating its activity. This leads to the activation of various downstream signaling pathways that are involved in the regulation of various physiological processes. This compound has been shown to have a higher affinity for the CB1 receptor than other pyrazole-based compounds, which makes it a promising candidate for the development of novel therapeutic agents.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA. This compound has also been shown to have anxiolytic and anti-inflammatory effects, which makes it a promising candidate for the treatment of anxiety disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It has a high affinity for the CB1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. This compound is also highly selective for the CB1 receptor, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. This compound also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of novel therapeutic agents based on this compound for the treatment of various diseases. Another direction is the study of the long-term effects of this compound on various physiological processes. Additionally, the development of new synthetic methods for this compound could lead to the discovery of novel analogs with improved pharmacological properties. Finally, the study of the interaction between this compound and other receptors could provide insights into the mechanisms underlying its effects.
Métodos De Síntesis
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3-methylbenzylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1), which is involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. This compound has also been found to modulate the activity of the CB1 receptor, which makes it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-9-7-12(5-6-13(9)16)8-17-15(20)14-10(2)18-19(4)11(14)3/h5-7H,8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQGRBMDAGMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=C(N(N=C2C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)







![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
